molecular formula C21H26N4O5S B4144130 N-methyl-4-nitro-N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]benzenesulfonamide

N-methyl-4-nitro-N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]benzenesulfonamide

Cat. No.: B4144130
M. Wt: 446.5 g/mol
InChI Key: CJSXXCKJOYBPNZ-UHFFFAOYSA-N
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Description

N-methyl-4-nitro-N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]benzenesulfonamide is a complex organic compound that features a combination of nitro, sulfonamide, and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-nitro-N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative, which can be achieved through the reaction of phenylpiperazine with a suitable acylating agent.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, which involves the reaction of the aromatic ring with a nitrating agent such as nitric acid.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the nitro-substituted aromatic compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-nitro-N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of oxidized piperazine derivatives.

Scientific Research Applications

N-methyl-4-nitro-N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the interactions of sulfonamide compounds with biological targets.

Mechanism of Action

The mechanism of action of N-methyl-4-nitro-N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. The piperazine ring may interact with neurotransmitter receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-nitro-N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]benzenesulfonamide: shares similarities with other sulfonamide compounds such as:

Uniqueness

    This compound: is unique due to the presence of the piperazine ring, which imparts distinct pharmacological properties compared to other sulfonamides.

Properties

IUPAC Name

N-methyl-4-nitro-N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-22(31(29,30)20-11-9-19(10-12-20)25(27)28)13-5-8-21(26)24-16-14-23(15-17-24)18-6-3-2-4-7-18/h2-4,6-7,9-12H,5,8,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSXXCKJOYBPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)N1CCN(CC1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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